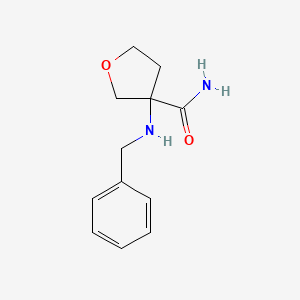

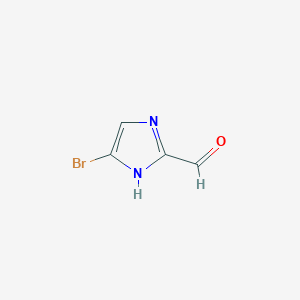

5-Bromo-1H-imidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Synthesis of Alkaloids and Derivatives

- 5-Bromo-1H-imidazole-2-carbaldehyde plays a crucial role in synthesizing various 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. These compounds have significant importance in medicinal chemistry and natural product synthesis (Ando & Terashima, 2010).

Development of Functionalized Imidazoles

- The compound is utilized in the production of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating its versatility in synthesizing polyfunctional imidazoles with potential applications in various chemical industries (Li et al., 2015).

Transmetallation Studies

- In transmetallation research, this compound derivatives are used to study the exchange of metal ions in coordination chemistry, which can have implications in catalysis and material science (Iddon et al., 1995).

Synthesis of Carboxylic Acids and Amides

- This chemical is also pivotal in synthesizing 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives, which are critical intermediates in pharmaceutical and agrochemical industries (Chornous et al., 2011).

Preparation of New Imidazole Derivatives

- Research shows its application in the preparation of new imidazole derivatives, indicating its significant role in expanding the scope of heterocyclic chemistry, which is essential for drug discovery (Orhan et al., 2019).

Synthesis of Imidazo[1,2-b]isoquinoline Derivatives

- This compound is used in synthesizing imidazo[1,2-b]isoquinoline derivatives, highlighting its application in the creation of complex molecular structures for chemical and pharmaceutical research (Hawkins et al., 1995).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which include 5-bromo-1h-imidazole-2-carbaldehyde, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Propiedades

IUPAC Name |

5-bromo-1H-imidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPRJSFHTBGZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716888 |

Source

|

| Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260876-31-0 |

Source

|

| Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)